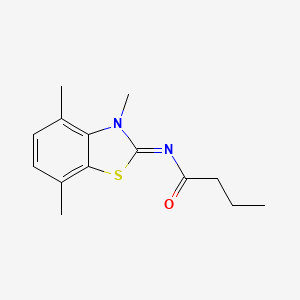

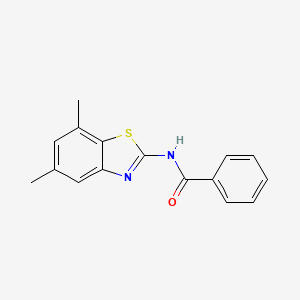

N-(3,4,7-三甲基-1,3-苯并噻唑-2-亚基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They are used in a wide variety of applications .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite complex and depend on the specific substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole ring .科学研究应用

药物化学和治疗应用

苯并噻唑衍生物已被确认为有效的二肽基肽酶 IV (DPP-IV) 抑制剂,通过调节葡萄糖水平对 2 型糖尿病的治疗显示出疗效。例如,某些衍生物已被证明可以降低口服葡萄糖耐量试验中的血糖波动,表明在糖尿病管理中具有潜在应用 (Nitta 等,2008).

一些苯并噻唑衍生物表现出抗炎、细胞毒性、抗菌和精神活性。这些化合物显示出显着的镇静作用、高抗炎活性、对肿瘤细胞系的选择性细胞毒作用和抗菌作用,这可能导致对各种疾病的新疗法 (Zablotskaya 等,2013).

材料科学应用

- 在材料科学领域,苯并噻唑衍生物因其发光特性而受到探索,特别是在白光发射方面。这些衍生物由于激发态分子内质子转移过程而可以表现出不同的发射区域,使其适用于白光发光器件中的应用 (Lu 等,2017).

催化和化学合成

- 苯并噻唑衍生物已用于催化,特别是在形成对 Heck 偶联反应具有活性的钯(II)配合物中。这些配合物展示了苯并噻唑衍生物在促进各种化学转化方面的多功能性,表明了它们在合成化学应用中的潜力 (Yen 等,2006).

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of these enzymes, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of the aforementioned enzymes by benzothiazole derivatives can disrupt several biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

tuberculosis , suggesting that they may have favorable ADME properties.

Result of Action

The inhibition of the aforementioned enzymes by benzothiazole derivatives can lead to the death of bacteria .

安全和危害

未来方向

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

属性

IUPAC Name |

N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-5-6-11(17)15-14-16(4)12-9(2)7-8-10(3)13(12)18-14/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSSWZBPCLHBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2994236.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)